4-Bromo-6-fluoro-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family, characterized by its unique structure that includes a fused indazole ring system. The compound features bromine and fluorine substituents at the 4th and 6th positions, respectively, along with a hydroxyl group at the 3rd position. Its molecular formula is , and it has a molecular weight of approximately 219.02 g/mol. The presence of halogens and a hydroxyl group contributes to its diverse chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science .
There is no scientific literature available on the mechanism of action of 4-bromo-6-fluoro-1H-indazol-3-ol. However, indazoles have been explored for their potential antibacterial and antitumor activities [, ]. If 4-bromo-6-fluoro-1H-indazol-3-ol exhibits similar properties, its mechanism of action might involve interactions with specific enzymes or cellular processes.
Common reagents used in these reactions include N-bromosuccinimide for bromination, Selectfluor for fluorination, and palladium catalysts for coupling reactions .
4-Bromo-6-fluoro-1H-indazol-3-ol exhibits significant biological activity, particularly in the context of medicinal chemistry. It has been shown to interact with various biological targets, including:
The molecular mechanism involves specific binding interactions with target proteins, primarily localized in the cytoplasm .
The synthesis of 4-Bromo-6-fluoro-1H-indazol-3-ol typically involves several steps:
4-Bromo-6-fluoro-1H-indazol-3-ol has several notable applications:
Interaction studies involving 4-Bromo-6-fluoro-1H-indazol-3-ol focus on its binding affinity to various biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Investigations have shown that it effectively interacts with LRRK2, influencing pathways relevant to neurodegenerative diseases .
Several compounds share structural similarities with 4-Bromo-6-fluoro-1H-indazol-3-ol. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features | Similarity Index |
|---|---|---|---|
| 4-Fluoro-1H-indazole | C7H5FN2 | Lacks bromine; primarily studied for anticancer activity | 0.85 |
| 6-Bromo-1H-indazole | C7H5BrN2 | Contains only bromine; different reactivity profile | 0.79 |
| 5-Bromo-3-hydroxy-1H-indazole | C7H6BrN2O | Hydroxyl group at a different position | 0.80 |
| 4-Bromo-1H-indazole | C7H5BrN2 | Lacks fluorine; distinct biological properties | 0.76 |
The unique combination of bromine and fluorine in 4-Bromo-6-fluoro-1H-indazol-3-ol significantly influences its chemical reactivity and biological activity compared to these similar compounds .